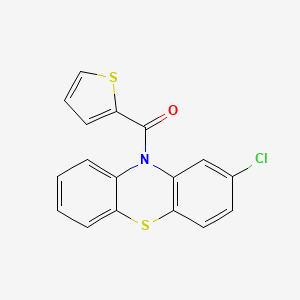
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals. This compound is characterized by the presence of a phenothiazine core substituted with a chlorine atom and a thiophene ring. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with thiophene-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Applications De Recherche Scientifique
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound is investigated for similar therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone can be compared with other phenothiazine derivatives such as chlorpromazine and prochlorperazine. While all these compounds share a common phenothiazine core, the presence of different substituents imparts unique properties to each compound. For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of vertigo.
This compound: Investigated for its potential antimicrobial and anticancer activities.
Propriétés
Formule moléculaire |
C17H10ClNOS2 |
|---|---|
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
(2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H |
Clé InChI |
INJCMPRXVXUTOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


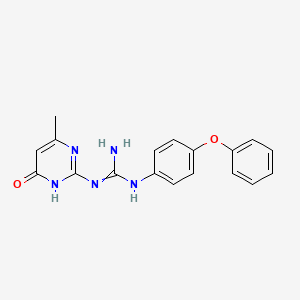
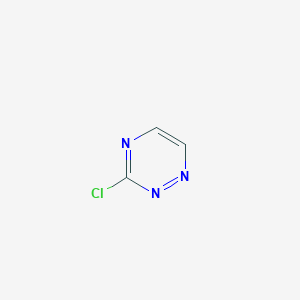

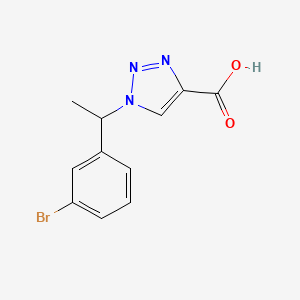
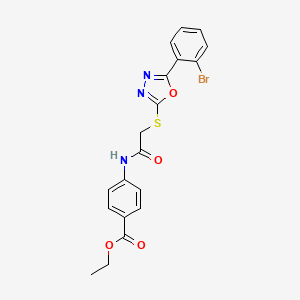


![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
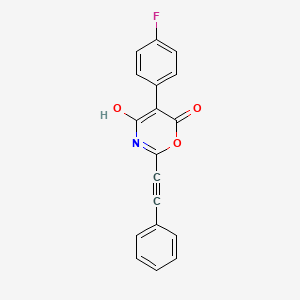

![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
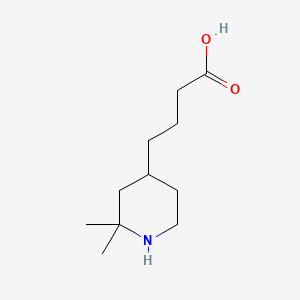
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
